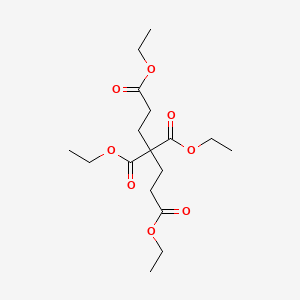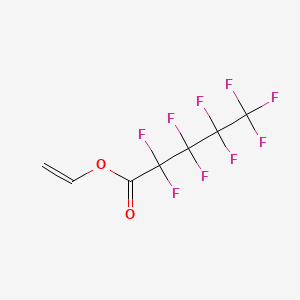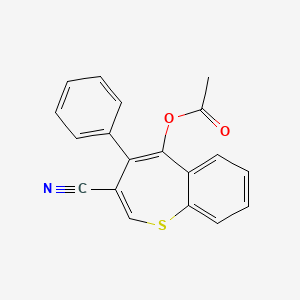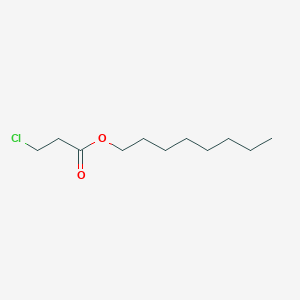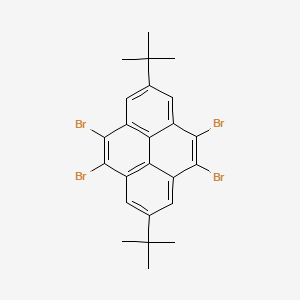
Pyrene, 4,5,9,10-tetrabromo-2,7-bis(1,1-dimethylethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrene, 4,5,9,10-tetrabromo-2,7-bis(1,1-dimethylethyl)- is a derivative of pyrene, an aromatic hydrocarbon known for its versatile properties and applications in various scientific domains.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyrene, 4,5,9,10-tetrabromo-2,7-bis(1,1-dimethylethyl)- typically involves the bromination of pyrene. One common method includes dissolving pyrene in carbon tetrachloride (CCl4) and adding a bromine solution in carbon tetrachloride. The reaction mixture is stirred for about 2 hours until the red solution turns yellow, indicating the completion of the bromination process .
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and precise control of temperature and reaction time are crucial for efficient production.
化学反応の分析
Types of Reactions
Pyrene, 4,5,9,10-tetrabromo-2,7-bis(1,1-dimethylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrene-4,5,9,10-tetraone using hypervalent iodine oxyacids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions are common, where bromine atoms can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hypervalent iodine oxyacids are used for oxidation reactions.
Reduction: Lithium aluminum hydride is a common reducing agent.
Substitution: Various electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Pyrene-4,5,9,10-tetraone.
Reduction: Reduced pyrene derivatives.
Substitution: Substituted pyrene derivatives with different functional groups.
科学的研究の応用
Pyrene, 4,5,9,10-tetrabromo-2,7-bis(1,1-dimethylethyl)- has numerous applications in scientific research:
Chemistry: Used as a precursor for synthesizing other pyrene derivatives and studying their properties.
Biology: Investigated for its interactions with biological molecules and potential use in bioimaging.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of organic electronic materials and optoelectronic devices.
作用機序
The mechanism of action of Pyrene, 4,5,9,10-tetrabromo-2,7-bis(1,1-dimethylethyl)- involves its interaction with specific molecular targets and pathways. The bromine atoms and tert-butyl groups influence its electronic structure, making it a suitable candidate for electrophilic aromatic substitution reactions. These interactions can lead to the formation of various functionalized derivatives with unique properties .
類似化合物との比較
Similar Compounds
2,7-Di-tert-butylpyrene: Lacks the bromine atoms, resulting in different reactivity and applications.
4,5,9,10-Tetrabromopyrene: Does not have the tert-butyl groups, affecting its solubility and stability.
Uniqueness
This combination allows for diverse functionalization strategies and the development of novel materials .
特性
CAS番号 |
76466-34-7 |
|---|---|
分子式 |
C24H22Br4 |
分子量 |
630.0 g/mol |
IUPAC名 |
4,5,9,10-tetrabromo-2,7-ditert-butylpyrene |
InChI |
InChI=1S/C24H22Br4/c1-23(2,3)11-7-13-17-14(8-11)20(26)22(28)16-10-12(24(4,5)6)9-15(18(16)17)21(27)19(13)25/h7-10H,1-6H3 |
InChIキー |
KBEKICQYZXSFSA-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC2=C3C(=C1)C(=C(C4=CC(=CC(=C43)C(=C2Br)Br)C(C)(C)C)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Hydroxy-8-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-5,19-dimethyl-15,18,20-trioxapentacyclo[14.5.1.04,13.05,10.019,22]docosa-1(21),10-dien-14-one](/img/structure/B12084386.png)

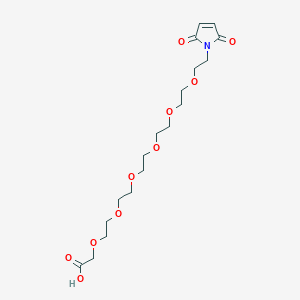
![N-[9-[4-azido-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12084410.png)

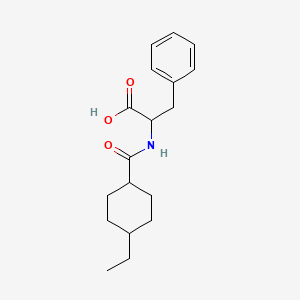

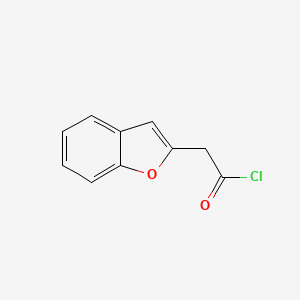
![3-Fluoropyrazolo[1,5-a]pyridin-5-amine](/img/structure/B12084449.png)
